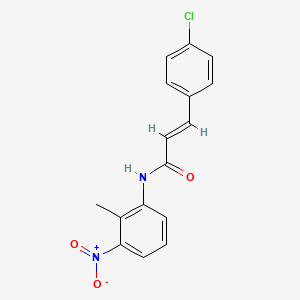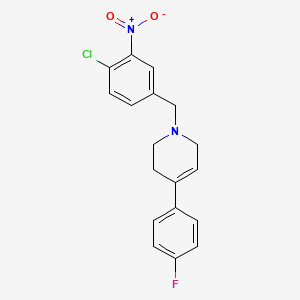
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, also known as CCMB, is a chemical compound that has been widely used in scientific research. CCMB is a member of the benzamide family of compounds and is known for its biological and pharmacological properties.
作用機序
The mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins involved in cell growth and proliferation. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and regulation. Inhibition of HDACs can lead to changes in gene expression and cell differentiation, ultimately leading to cell death.
Biochemical and Physiological Effects
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to induce apoptosis and inhibit cell growth. In neurons, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, leading to changes in neurotransmitter release and synaptic plasticity.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide in lab experiments is its high potency and selectivity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to have a high affinity for certain proteins and enzymes, making it a useful tool for studying their function. However, one limitation of using 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide is its potential toxicity. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. One area of interest is the development of new cancer therapies based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as potential anticancer agents.
Another area of interest is the development of new antibiotics based on 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide. Researchers are investigating the potential of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide and other benzamide compounds as novel antibiotics to combat antibiotic-resistant bacteria.
In addition, researchers are exploring the use of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide as a tool to study the role of certain proteins and enzymes in various biological processes. By understanding the mechanism of action of 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide, researchers may be able to develop new treatments for a variety of diseases and disorders.
合成法
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide can be synthesized by reacting 4-chloro-2-methylaniline with 2-chloro-5-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide.
科学的研究の応用
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been used as a tool to study the role of certain proteins in cancer development and progression.
In neuroscience research, 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been used as a tool to study the function of certain neurotransmitter receptors and their role in various neurological disorders. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to modulate the activity of GABA receptors, which are involved in anxiety and epilepsy.
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has also been used in drug discovery research, particularly in the development of new antibiotics. 2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-chloro-N-(4-chloro-2-methylphenyl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-6-9(15)2-5-13(8)17-14(19)11-7-10(18(20)21)3-4-12(11)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODNJBVZJZVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N,2,8,10-pentamethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5749847.png)
![N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5749854.png)


![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)

![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)



![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)

![ethyl 4-{[(3-chlorophenyl)amino]carbonyl}-1H-imidazole-5-carboxylate](/img/structure/B5749934.png)
![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)